2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, the reaction of 2-bromoacetophenone with thiourea in ethanol and sodium hydroxide solution yields the corresponding thiazole derivative .
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Introduction of the Pyridine Moiety: : The pyridine moiety can be introduced through a nucleophilic substitution reaction. For instance, the reaction of 2-chloromethylpyridine with the thiazole derivative in the presence of a base such as potassium carbonate results in the formation of the desired product .
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Sulfonamide Formation: : The sulfonamide group can be introduced by reacting the intermediate compound with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
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Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities .
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Biology: : It has shown promising antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .
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Medicine: : The compound exhibits potential therapeutic effects, including anti-inflammatory and anticancer activities. It has been investigated for its ability to inhibit specific enzymes and pathways involved in disease progression .
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Industry: : The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation .
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Pathways Involved: : By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. It also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
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Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds also exhibit CDK inhibitory activity but differ in their chemical structure and specific binding interactions .
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Imidazo[1,2-a]pyridines: : These compounds are known for their diverse bioactivity, including antiviral and anticancer properties. they differ in their core structure and specific applications .
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Pyridine Derivatives: : Various pyridine derivatives have been studied for their antimicrobial and antiviral activities. The presence of the thiazole and sulfonamide groups in the target compound provides additional functional diversity .
By comparing these compounds, the unique combination of functional groups in 2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE can be appreciated, highlighting its potential for diverse scientific and industrial applications.
Properties
Molecular Formula |
C17H15ClN4O3S2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S2/c1-11-15(16(23)20-10-13-4-2-3-9-19-13)26-17(21-11)22-27(24,25)14-7-5-12(18)6-8-14/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
FYFLZQNHJMANJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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